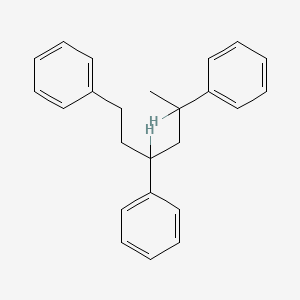

1,3,5-Triphenylhexane

Description

Structure

3D Structure

Properties

CAS No. |

17293-57-1 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,5-diphenylhexan-3-ylbenzene |

InChI |

InChI=1S/C24H26/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,20,24H,17-19H2,1H3 |

InChI Key |

SLSYKXXGNBFGEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Triphenylhexane

Strategies for Carbon-Carbon Bond Formation

The construction of the 1,3,5-triphenylhexane framework relies on methods that can assemble the C24 backbone and correctly place the phenyl groups. Key strategies include the direct oligomerization of styrene (B11656) and reactions that form analogous, though structurally different, triphenyl systems.

Catalytic oligomerization of styrene represents a direct pathway to forming triphenyl-substituted aliphatic chains. Cationic allyl nickel complexes containing ligands such as triphenylstibine or triphenylarsine (B46628) have been identified as highly active catalyst precursors for the low-molecular-weight oligomerization of styrene. researchgate.net These reactions typically yield a mixture of dimers and trimers, including the 1,3,5-triphenylhexane structure. researchgate.net The process is generally carried out under mild conditions, for instance, at 25°C in solvents like dichloromethane (B109758) or fluorobenzene. researchgate.net

The catalyst system's composition is crucial for its activity. Specific cationic complexes that have been successfully prepared and characterized for this purpose include:

[Ni(η³-CH₂C(R)CH₂)(SbPh₃)₃][BAr'₄] (where R = H or CH₃) researchgate.net

[Ni(η³-CH₂C(R)CH₂)(AsPh₃)₂][BAr'₄] (where R = H or CH₃) researchgate.net

These catalysts facilitate the controlled addition of styrene monomers to form short-chain oligomers.

While not producing 1,3,5-triphenylhexane directly, self-condensation reactions of aromatic ketones are a well-established method for synthesizing the aromatic analog, 1,3,5-triphenylbenzene (B1329565). This reaction serves as an important model for creating C3-symmetric triphenyl molecules. sapub.orgsemanticscholar.org In a typical process, three molecules of an acetophenone (B1666503) derivative undergo an acid-catalyzed aldol-type condensation and subsequent cyclization/aromatization to form a central benzene (B151609) ring substituted with three phenyl groups. semanticscholar.orgscielo.org.mx

A variety of catalysts can promote this transformation, including:

Lewis Acids: Titanium tetrachloride (TiCl₄) and tetrachlorosilane (B154696) (SiCl₄) are effective in promoting the triple self-condensation of aryl methyl ketones. semanticscholar.orgresearchgate.net

Copper(II) Chloride (CuCl₂): This catalyst has been demonstrated as a cheaper and more facile alternative for the self-condensation of acetophenone to 1,3,5-triphenylbenzene. sapub.org

Super Acid Clays: Montmorillonite (B579905) clay activated with trifluoromethanesulfonic acid can also effectively catalyze the condensation of acetophenones. scielo.org.mx

This reaction is a classic example of a [2+2+2] cyclotrimerization, valued for its high atom economy in creating star-shaped molecules. semanticscholar.org

The most direct synthetic route to 1,3,5-triphenylhexane is through the controlled oligomerization of styrene. Cationic nickel complexes are particularly effective for this transformation, producing low-molecular-weight oligomers. researchgate.net The reaction proceeds via the catalytic addition of styrene units, and by controlling the reaction conditions, the formation of trimers can be favored. The distribution of products (dimers, trimers, or higher oligomers) is influenced by factors such as the specific catalyst used, solvent, and temperature. researchgate.net For example, studies have shown that certain nickel complexes with triphenylstibine or triphenylarsine ligands can oligomerize styrene and its derivatives to mainly dimers and trimers. researchgate.net

| Catalyst Precursor | Monomer | Typical Products | Reference |

| [Ni(η³-allyl)(SbPh₃)₃][BAr'₄] | Styrene | Dimers and Trimers | researchgate.net |

| [Ni(η³-allyl)(AsPh₃)₂][BAr'₄] | Styrene | Dimers and Trimers | researchgate.net |

| [Ni(η³-methallyl)(SbPh₃)₃][BAr'₄] | 4-Methylstyrene | Dimers and Trimers | researchgate.net |

Precursor Chemistry and Reaction Conditions

The choice of precursors and the conditions under which the reaction is performed are critical for the successful synthesis of 1,3,5-triphenylhexane and its analogs.

For the direct oligomerization to 1,3,5-triphenylhexane, the primary precursor is styrene . The reaction conditions typically involve:

Catalyst: Cationic allyl nickel complexes. researchgate.net

Solvent: Dichloromethane, 1,2-dichloroethane, or fluorobenzene. researchgate.net

Temperature: Usually ambient temperature (e.g., 25°C). researchgate.net

Ratio: High olefin-to-catalyst ratios are often used (e.g., 2000:1). researchgate.net

For the self-condensation leading to the analogous 1,3,5-triphenylbenzene, the precursor is acetophenone or its derivatives. The conditions vary more widely depending on the catalyst:

| Precursor | Catalyst | Solvent | Temperature | Reference |

| Acetophenone | CuCl₂ | Toluene (B28343) | 180-220°C (Reflux) | sapub.org |

| Acetophenone | TiCl₄ | Toluene | Reflux | researchgate.net |

| Substituted Acetophenones | Super Acid Clay | Toluene | Reflux | scielo.org.mx |

| 2-Acetylthiophene | SiCl₄ | Ethanol | 25°C | semanticscholar.org |

Optimization of Synthetic Routes for Research Applications

Optimizing the synthesis of 1,3,5-triphenylhexane primarily involves maximizing the yield and selectivity of the trimer over other oligomers. Research into the nickel-catalyzed oligomerization of styrenes shows that product distribution can be tuned by modifying reaction conditions. For instance, the choice of solvent and temperature can influence whether dimers, trimers, or higher oligomers are the predominant products. researchgate.net

In the synthesis of analogous triphenylbenzenes, optimization has focused on developing more efficient and environmentally benign catalytic systems. The use of a super acid-activated montmorillonite clay provides a simple, one-step heterogeneous catalytic method that avoids harsh or expensive reagents. scielo.org.mx Similarly, employing CuCl₂ as a catalyst offers a cheaper and more abundant alternative to other Lewis acids for the self-condensation of acetophenone. sapub.org The optimization of these related syntheses provides a framework for developing improved routes for other triphenyl-substituted compounds.

Stereoselective Synthesis of 1,3,5-Triphenylhexane Isomers

1,3,5-Triphenylhexane possesses two stereocenters at the C3 and C5 positions, meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). The stereoselective synthesis of a specific isomer would require a reaction pathway that controls the three-dimensional arrangement of the phenyl groups.

While specific studies detailing the stereoselective synthesis of 1,3,5-triphenylhexane isomers are not prominent, general principles of stereoselective synthesis can be applied. A hypothetical approach could involve the catalytic hydrogenation of a suitable unsaturated precursor, such as 1,3,5-triphenyl-1,3-hexadiene or a related structure.

Catalytic hydrogenation of alkenes using finely divided metal catalysts like platinum, palladium, or nickel often proceeds with syn-stereoselectivity, where both hydrogen atoms add to the same face of the double bond as it is adsorbed on the catalyst surface. libretexts.org By selecting a precursor with defined stereochemistry and a suitable hydrogenation catalyst, it could be possible to control the stereochemistry of the final saturated product. libretexts.orgtcichemicals.com For example, asymmetric hydrogenation using a chiral catalyst, such as a metal complex with a chiral BINAP ligand, is a powerful method for producing enantiomerically enriched products and could theoretically be adapted for such a synthesis. tcichemicals.com However, the catalyst may also cause isomerization of the double bonds before reduction, which can complicate the stereochemical outcome. libretexts.org

Mechanistic Investigations Involving 1,3,5 Triphenylhexane

1,3,5-Triphenylhexane as a Model Compound in Polymer Depolymerization

The structural resemblance of 1,3,5-triphenylhexane to the backbone of polystyrene makes it an ideal candidate for studying the intricate mechanisms of polymer chain scission. By examining the degradation of this smaller, more manageable molecule, researchers can gain insights into the complex processes that govern the breakdown of its polymeric counterpart.

Acid-Catalyzed Degradation Mechanisms

While specific studies detailing the acid-catalyzed degradation of 1,3,5-triphenylhexane are not extensively available in the reviewed literature, the general principles of acid catalysis on polystyrene provide a framework for its likely mechanism. It is proposed that the reaction would initiate with the protonation of one of the phenyl rings, leading to the formation of a carbocation. This electrophilic center could then facilitate chain scission through a series of rearrangements and beta-scission events, ultimately leading to the formation of smaller aromatic and aliphatic fragments. The energy barrier for the acid-catalyzed cracking of polystyrene to form styrene (B11656) has been calculated to be significantly higher than that of base-catalyzed pathways, suggesting it may be a less efficient route for depolymerization. nih.gov

Radical Chain Mechanism Considerations

The thermal degradation of polystyrene is widely understood to proceed via a free radical chain mechanism, and 1,3,5-triphenylhexane serves as a useful analog to explore these pathways. The process is typically initiated by the homolytic cleavage of a carbon-carbon bond in the polymer backbone, generating two macroradicals. This initiation can be facilitated by heat or the presence of a radical initiator.

In the propagation phase, these radicals can undergo a series of reactions, including intramolecular hydrogen transfer followed by β-scission. researchgate.net This unzipping process leads to the formation of stable, smaller molecules, predominantly the styrene monomer. In the context of 1,3,5-triphenylhexane, the initial radical formation would likely occur at one of the C-C bonds in the hexane (B92381) chain. The resulting radicals could then propagate through a similar series of steps to yield smaller aromatic compounds. The termination of the chain reaction occurs when two radicals combine.

Role of Steric Hindrance in Catalytic Activity

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is a critical factor in catalytic processes. In the context of 1,3,5-triphenylhexane degradation, the bulky phenyl groups can influence the accessibility of the catalytic sites on a heterogeneous catalyst. While specific studies focusing on the steric hindrance of 1,3,5-triphenylhexane are limited, research on similar bulky molecules like 1,3,5-triisopropylbenzene (B165165) in catalytic cracking provides valuable insights. semanticscholar.org The pore size and structure of the catalyst are crucial; if the pores are too small to accommodate the reactant molecule, the catalytic activity will be significantly diminished as the reaction will be confined to the external surface of the catalyst. semanticscholar.org Therefore, for the efficient catalytic degradation of 1,3,5-triphenylhexane, catalysts with appropriate pore architectures are necessary to allow the molecule to access the active sites within the catalyst structure.

Identification of Intermediate Species and Reaction Products in Degradation

The analysis of the products formed during the degradation of 1,3,5-triphenylhexane is essential for confirming the proposed reaction mechanisms. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying these products.

In the pyrolysis of polystyrene, which is analogous to the thermal degradation of 1,3,5-triphenylhexane, a variety of aromatic compounds are produced. The primary products are typically the styrene monomer, along with dimers and trimers. researchgate.net For instance, pyrolysis of polystyrene has been shown to yield compounds such as styrene, toluene (B28343), and other styrene derivatives. imist.ma A biodegradation study of polystyrene also identified trimers such as 2,4,6-triphenyl-1-hexene (B99896) and 1,3,5-triphenylcyclohexane (B1215471), which are structurally related to 1,3,5-triphenylhexane. youtube.com

In base-catalyzed degradation, as mentioned earlier, a decreased selectivity to styrene is observed, indicating the formation of a more complex mixture of products. nih.gov The specific identification of these alternative products is an area that warrants further investigation to fully understand the base-catalyzed reaction network.

The following table summarizes potential degradation products based on analogous studies of polystyrene:

| Product Name | Chemical Formula | Potential Formation Pathway |

| Styrene | C₈H₈ | Radical chain depolymerization, Base-catalyzed elimination |

| Toluene | C₇H₈ | Fragmentation product from radical mechanisms |

| Ethylbenzene (B125841) | C₈H₁₀ | Fragmentation product |

| Cumene | C₉H₁₂ | Fragmentation product |

| α-Methylstyrene | C₉H₁₀ | Fragmentation product |

| 1,3-Diphenylpropane | C₁₅H₁₆ | Dimeric fragment |

| 2,4,6-Triphenyl-1-hexene | C₂₄H₂₄ | Trimeric product from radical reactions |

| 1,3,5-Triphenylcyclohexane | C₂₄H₂₄ | Cyclization product of trimeric radical |

Kinetic Studies of 1,3,5-Triphenylhexane Transformation Pathways

A similar approach for 1,3,5-triphenylhexane would involve monitoring its concentration over time under different catalytic conditions (acid, base, and thermal) and at various temperatures. This would allow for the determination of the rate constants and activation energies for each degradation pathway, providing a quantitative comparison of their efficiencies. Such data is crucial for optimizing conditions for controlled depolymerization and for the development of accurate models of polystyrene degradation.

The table below illustrates the type of data that would be generated from such kinetic studies:

| Temperature (°C) | Catalyst | Initial Concentration (mol/L) | Time (min) | Final Concentration (mol/L) | Rate Constant (s⁻¹) |

| 350 | None | 0.1 | 60 | - | - |

| 400 | None | 0.1 | 60 | - | - |

| 350 | Acid (e.g., H-ZSM-5) | 0.1 | 60 | - | - |

| 400 | Acid (e.g., H-ZSM-5) | 0.1 | 60 | - | - |

| 350 | Base (e.g., MgO) | 0.1 | 60 | - | - |

| 400 | Base (e.g., MgO) | 0.1 | 60 | - | - |

Note: The table is a template for expected data; specific values are not available from the reviewed literature.

Conformational and Stereochemical Analysis of 1,3,5 Triphenylhexane

Theoretical Conformational Landscape Exploration

Energy Minima and Transition States

The potential energy surface of 1,3,5-triphenylhexane is characterized by numerous local energy minima, corresponding to stable conformers, and the transition states that separate them. The global minimum energy conformation would be one that minimizes unfavorable steric interactions. This is primarily achieved by arranging the bulky phenyl groups in a staggered or anti-periplanar fashion relative to each other along the hexane (B92381) backbone.

Influence of Phenyl Group Rotations and Alkane Chain Flexibility

Two primary factors dominate the conformational possibilities of 1,3,5-triphenylhexane: the flexibility of the alkane chain and the rotation of the phenyl groups.

Alkane Chain Flexibility: The hexane backbone can adopt various extended (all-anti) or folded (gauche) conformations. The presence of the large phenyl groups at the 1, 3, and 5 positions severely restricts this flexibility. Conformations that bring these groups into close proximity (e.g., through multiple successive gauche interactions) would be highly energetic and thus improbable due to severe van der Waals repulsion. The lowest energy conformations are expected to feature a more extended, zig-zag arrangement of the carbon backbone to maximize the separation between the phenyl substituents.

Phenyl Group Rotations: Each of the three phenyl groups can rotate about the single bond connecting it to the hexane chain. However, this rotation is not free. Significant energy barriers exist to prevent the ortho-hydrogens of the phenyl rings from clashing with the atoms of the hexane backbone or with the other phenyl groups. nih.gov The preferred rotational angle for each phenyl group will be a compromise that minimizes these steric clashes. In analogous molecules like 1,3,5-triphenylbenzene (B1329565), rotational barriers for the phenyl groups are on the order of a few kcal/mol, and a similar situation is expected for 1,3,5-triphenylhexane. researchgate.net

The interplay of these factors is summarized in the table below.

| Conformational Factor | Description | Predicted Energetic Influence |

|---|---|---|

| C-C Bond Rotation (Alkane Chain) | Rotation around C2-C3, C3-C4, and C4-C5 bonds. Can be anti (staggered) or gauche (staggered). | Anti conformations are strongly favored to separate the bulky phenyl groups. Gauche conformations leading to phenyl group proximity are highly unfavorable. |

| Phenyl Group Rotation | Rotation of the C6H5 groups around the C-C bond connecting them to the hexane backbone. | Rotation is hindered by steric clashes between the phenyl ortho-hydrogens and the hexane chain. "Propeller-like" arrangements are often energy minima. |

| 1,3-Diaxial-like Interactions | In folded conformations, steric repulsion can occur between phenyl groups at the C3 and C5 positions. | These interactions are highly destabilizing and disfavor compact or cyclic-like conformations of the hexane chain. |

Isomeric Considerations of 1,3,5-Triphenylhexane

The structure of 1,3,5-triphenylhexane contains two stereogenic centers, which are carbon atoms bonded to four different groups. libretexts.org In this molecule, the chiral centers are located at the C3 and C5 positions of the hexane chain.

C3 is chiral: It is bonded to H, a phenyl group, a -CH2CH2(C6H5) group, and a -CH2CH(C6H5)CH3 group.

C5 is chiral: It is bonded to H, a phenyl group, a -CH3 group, and a -CH2CH(C6H5)CH2CH2(C6H5) group.

The presence of two chiral centers means that a maximum of 2² = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. Unlike molecules with identical substituents at the chiral centers (like 1,3,5-trimethylcyclohexane), 1,3,5-triphenylhexane does not have the internal symmetry required to form a meso compound. vedantu.com Therefore, all four possible stereoisomers are chiral.

The four stereoisomers are:

(3R, 5R)-1,3,5-triphenylhexane

(3S, 5S)-1,3,5-triphenylhexane

(3R, 5S)-1,3,5-triphenylhexane

(3S, 5R)-1,3,5-triphenylhexane

The relationship between these isomers is detailed in the following table.

| Isomer Pair | Relationship | Description |

|---|---|---|

| (3R, 5R) and (3S, 5S) | Enantiomers | Non-superimposable mirror images. |

| (3R, 5S) and (3S, 5R) | Enantiomers | Non-superimposable mirror images. |

| (3R, 5R) and (3R, 5S) | Diastereomers | Stereoisomers that are not mirror images. |

| (3R, 5R) and (3S, 5R) | Diastereomers | Stereoisomers that are not mirror images. |

Chiral Properties and Resolution Strategies (if applicable to the compound)

As established, 1,3,5-triphenylhexane is a chiral molecule existing as two pairs of enantiomers. libretexts.org Each pure enantiomer is optically active, meaning it will rotate the plane of polarized light. The enantiomers within each pair, (3R, 5R) and (3S, 5S) for example, will rotate light by equal amounts but in opposite directions. A racemic mixture, containing equal amounts of two enantiomers, will be optically inactive.

Diastereomers, such as the (3R, 5R) and (3R, 5S) isomers, have different physical properties (e.g., melting point, boiling point, solubility) and will exhibit different specific rotations.

The separation of the enantiomeric pairs (resolution) is theoretically achievable through standard chemical techniques, although no specific resolution of 1,3,5-triphenylhexane has been documented in the reviewed literature. Potential strategies would include:

Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to differentially interact with the enantiomers, leading to different retention times and thus separation.

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like fractional crystallization due to their different solubilities. This strategy is not directly applicable to a hydrocarbon like 1,3,5-triphenylhexane but could be applied to a functionalized derivative.

Solvent Effects on Conformational Preferences

In nonpolar solvents (e.g., hexane, toluene), the conformational equilibrium will be almost entirely dictated by intramolecular steric effects as described in section 4.1. In more polar solvents (e.g., acetone, acetonitrile), there might be a very slight preference for any conformer that possesses a small, transient dipole moment, but this effect is generally weak for nonpolar solutes. The primary solute-solvent interactions will be based on dispersion forces. Therefore, significant solvent-induced shifts in the populations of major conformers are unlikely.

While specific studies on 1,3,5-triphenylhexane are lacking, research on other substituted alkanes and cyclic systems has shown that solvent can, in some cases, favor a specific conformer, such as the crystallization of a metastable boat-shaped molecule from n-hexane in a different system. nih.gov However, given the nonpolar nature of 1,3,5-triphenylhexane, such a strong solvent-directing effect is not anticipated.

Advanced Spectroscopic Elucidation of 1,3,5 Triphenylhexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics

NMR spectroscopy is indispensable for determining the three-dimensional structure and dynamic behavior of 1,3,5-triphenylhexane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with dynamic NMR studies, allows for a comprehensive analysis of its complex structure.

1D and 2D NMR Techniques for Structural Connectivity

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. In 1,3,5-triphenylhexane, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm, while the aliphatic protons of the hexane (B92381) backbone and the methyl group protons resonate at higher fields.

To establish the connectivity between protons and carbons, 2D NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the assignment of protons within the hexane chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is crucial for assembling the complete molecular framework of 1,3,5-triphenylhexane and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,3,5-Triphenylhexane

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.5 (m) | 125.0 - 148.0 |

| Methine Protons (CH) | ~2.5 - 3.0 (m) | ~40.0 - 50.0 |

| Methylene (B1212753) Protons (CH₂) | ~1.5 - 2.0 (m) | ~30.0 - 40.0 |

| Methyl Protons (CH₃) | ~1.0 (d) | ~20.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific stereoisomer.

Dynamic NMR for Conformational Exchange Processes

The flexible hexane backbone of 1,3,5-triphenylhexane allows for various conformational isomers to exist in equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At high temperatures, rapid conformational changes may lead to averaged signals. As the temperature is lowered, the rate of exchange slows down, and the signals corresponding to individual conformers may be resolved. Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barriers to conformational interchange and the relative populations of the different conformers.

Chemical Shift and Coupling Constant Analysis for Stereoisomer Differentiation

1,3,5-Triphenylhexane has two stereocenters at the C3 and C5 positions (assuming the phenyl group at C1 is the starting point of the hexane chain), leading to the possibility of diastereomers (e.g., (3R,5R), (3S,5S), (3R,5S), and (3S,5R)). These stereoisomers can be distinguished by careful analysis of their NMR spectra.

The precise chemical shifts of the methine and methylene protons in the hexane chain are sensitive to the relative orientation of the phenyl groups. Diastereomers will exhibit distinct sets of chemical shifts for these protons.

Furthermore, the vicinal coupling constants (³JHH) between adjacent protons in the hexane backbone are governed by the dihedral angle between them, as described by the Karplus equation. Different stereoisomers will have different preferred conformations, leading to distinct dihedral angles and, consequently, different coupling constants. For example, a larger coupling constant is typically observed for anti-periplanar protons, while a smaller coupling constant is expected for gauche protons. By measuring these coupling constants, the relative stereochemistry of the phenyl groups can be determined.

Mass Spectrometry for Oligomer Identification and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of 1,3,5-triphenylhexane and related oligomeric species.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of 1,3,5-triphenylhexane (C₂₄H₂₆) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of 1,3,5-triphenylhexane is approximately 314.2035 u.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is employed to gain further structural information by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion of 1,3,5-triphenylhexane is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The fragmentation of 1,3,5-triphenylhexane typically involves cleavages of the C-C bonds in the hexane backbone and the loss of phenyl or benzyl (B1604629) groups. The analysis of these fragment ions helps to confirm the connectivity of the molecule and can be used to differentiate it from structural isomers. For instance, the observation of fragment ions corresponding to the loss of a toluene (B28343) (C₇H₈) or a styrene (B11656) (C₈H₈) moiety would be consistent with the structure of 1,3,5-triphenylhexane.

Table 2: Predicted Fragmentation Pattern for 1,3,5-Triphenylhexane in MS/MS

| m/z of Fragment Ion | Proposed Structure/Loss |

| 209 | [M - C₈H₉]⁺ (Loss of ethylbenzene) |

| 193 | [M - C₉H₁₁]⁺ (Loss of propylbenzene) |

| 117 | [C₉H₉]⁺ (Phenylpropyl cation) |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table represents a plausible fragmentation pattern; actual observed fragments may vary depending on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques utilized to investigate the vibrational modes of molecules. In the context of 1,3,5-triphenylhexane, these methods provide a detailed fingerprint of the molecular structure, allowing for the identification of characteristic vibrations associated with its phenyl rings and aliphatic hexane backbone.

The vibrational spectrum of 1,3,5-triphenylhexane can be conceptually divided into contributions from the aromatic (phenyl) and aliphatic (hexane) moieties.

Phenyl Group Vibrations: The three phenyl groups in 1,3,5-triphenylhexane give rise to a series of characteristic IR and Raman bands. These include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. These are generally of weak to medium intensity in the IR spectrum.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings result in a series of bands in the 1600-1450 cm⁻¹ region. These are often observed as a set of four bands, which can be sharp and of variable intensity.

In-plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are typically numerous and of weak to medium intensity.

Out-of-plane C-H Bending: Strong absorption bands in the IR spectrum between 900 and 675 cm⁻¹ are characteristic of the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is sensitive to the substitution pattern of the benzene (B151609) ring. For monosubstituted benzene rings, as is the case for the terminal phenyl groups in 1,3,5-triphenylhexane, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Hexane Backbone Vibrations: The aliphatic hexane chain contributes its own set of characteristic vibrational modes:

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the hexane backbone are observed in the 3000-2850 cm⁻¹ region. These bands are typically strong in the IR spectrum.

C-H Bending: Bending vibrations of the methyl and methylene groups appear in the 1470-1430 cm⁻¹ (scissoring) and 1380-1370 cm⁻¹ (symmetrical bending or umbrella mode for CH₃) regions.

C-C Stretching: The stretching of the carbon-carbon single bonds in the hexane chain results in weak bands in the 1200-800 cm⁻¹ range.

Raman spectroscopy provides complementary information. While polar bonds are more active in IR spectroscopy, non-polar bonds and symmetric vibrations often give rise to strong signals in Raman spectra. For 1,3,5-triphenylhexane, the symmetric breathing modes of the phenyl rings are expected to be particularly strong in the Raman spectrum. Furthermore, the C-C stretching vibrations of the hexane backbone, which are weak in the IR spectrum, may be more readily observed using Raman spectroscopy.

The table below summarizes the expected key vibrational modes for 1,3,5-triphenylhexane.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR (weak-medium), Raman |

| Aliphatic C-H Stretch (CH₂, CH₃) | 3000-2850 | IR (strong), Raman (strong) |

| Aromatic C=C Stretch | 1600-1450 | IR (variable), Raman (strong) |

| Aliphatic C-H Bend (Scissoring, CH₂) | 1470-1430 | IR (medium) |

| Aliphatic C-H Bend (Umbrella, CH₃) | 1380-1370 | IR (medium) |

| Aromatic C-H In-plane Bend | 1300-1000 | IR (weak-medium) |

| Aromatic C-H Out-of-plane Bend | 900-675 | IR (strong) |

| Aliphatic C-C Stretch | 1200-800 | IR (weak), Raman (medium) |

UV-Vis Spectroscopy for Electronic Transitions in Functionalized Analogs

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. While the parent 1,3,5-triphenylhexane, consisting of isolated benzene rings attached to an alkane chain, exhibits absorption primarily in the ultraviolet region due to π → π* transitions of the phenyl groups, the introduction of functional groups can significantly alter its electronic absorption spectrum. These functionalized analogs can possess chromophores and auxochromes that lead to bathochromic (red), hypsochromic (blue), hyperchromic (increased intensity), or hypochromic (decreased intensity) shifts in the absorption maxima.

The electronic transitions in functionalized 1,3,5-triphenylhexane analogs are largely dictated by the nature and position of the substituents on the phenyl rings.

Chromophores: The introduction of chromophoric groups, which are covalently bonded, unsaturated groups responsible for electronic absorption, can extend the conjugation of the π-system. For instance, attaching a nitro group (-NO₂), a carbonyl group (-C=O), or an azo group (-N=N-) to one or more of the phenyl rings would introduce n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions of the benzene ring. Furthermore, if the chromophore can conjugate with the phenyl ring, it will lower the energy of the π → π* transition, resulting in a bathochromic shift.

Auxochromes: Auxochromes are saturated groups with non-bonding electrons (e.g., -OH, -NH₂, -OR) that, when attached to a chromophore, alter the wavelength and intensity of the absorption. When an auxochrome is attached to the phenyl rings of 1,3,5-triphenylhexane, its lone pair of electrons can interact with the π-system of the ring, effectively increasing the extent of conjugation. This leads to a bathochromic shift and often a hyperchromic effect. For example, the presence of a hydroxyl (-OH) or an amino (-NH₂) group on a phenyl ring would be expected to shift the absorption maximum to a longer wavelength compared to the unsubstituted phenyl group.

The table below illustrates the expected effects of various functional groups on the UV-Vis absorption spectrum of 1,3,5-triphenylhexane analogs.

| Functional Group | Type | Expected Electronic Transitions | Effect on λmax |

| -NO₂ | Chromophore | n → π, π → π | Bathochromic Shift |

| -C=O | Chromophore | n → π, π → π | Bathochromic Shift |

| -OH | Auxochrome | π → π | Bathochromic Shift |

| -NH₂ | Auxochrome | π → π | Bathochromic Shift |

| -Br | Auxochrome | π → π* | Bathochromic Shift |

The extent of these shifts also depends on the number and position of the functional groups on the phenyl rings. Multiple substitutions can lead to more significant changes in the electronic spectrum. The study of these functionalized analogs provides valuable insights into the relationship between molecular structure and electronic properties.

Advanced Techniques for Complex Mixture Analysis (e.g., Gel Permeation Chromatography-Mass Spectrometry, Size Exclusion Chromatography-Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight)

In many practical applications, 1,3,5-triphenylhexane may be present as a component within a complex mixture, such as in the products of styrene oligomerization or as a fragment in the degradation of polystyrene. The analysis of such mixtures requires advanced hyphenated techniques that combine a separation method with a powerful detection method.

Gel Permeation Chromatography-Mass Spectrometry (GPC-MS): GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution. In the context of mixtures containing 1,3,5-triphenylhexane and its derivatives or related oligomers, GPC can effectively separate components based on their molecular size. Larger molecules, such as higher oligomers of styrene, will elute first, while smaller molecules like 1,3,5-triphenylhexane will have longer retention times.

Coupling GPC with mass spectrometry (MS) provides an additional dimension of analysis. As the separated components elute from the GPC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the unambiguous identification of the components in the mixture. GPC-MS is particularly useful for characterizing the molecular weight distribution of oligomeric and polymeric samples.

Size Exclusion Chromatography-Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (SEC-MALDI-TOF): This is another powerful hyphenated technique for the analysis of complex mixtures. Similar to GPC-MS, it begins with the separation of components by SEC. However, instead of online coupling to an MS, the eluent from the SEC is collected in fractions. These fractions are then mixed with a matrix compound and analyzed by MALDI-TOF mass spectrometry.

MALDI is a soft ionization technique that is particularly well-suited for the analysis of large molecules like oligomers and polymers, as it typically produces singly charged ions with minimal fragmentation. The time-of-flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio with high resolution and accuracy.

The following table summarizes the key features of these advanced analytical techniques for the analysis of complex mixtures containing 1,3,5-triphenylhexane.

| Technique | Separation Principle | Detection Principle | Information Obtained |

| GPC-MS | Hydrodynamic Volume | Mass-to-Charge Ratio | Molecular Weight Distribution, Identification of Components |

| SEC-MALDI-TOF | Hydrodynamic Volume | Mass-to-Charge Ratio | Detailed Oligomer Distribution, End-Group Analysis |

Computational Chemistry Approaches for 1,3,5 Triphenylhexane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT methods could be employed to optimize the geometry of 1,3,5-triphenylhexane's various conformers, calculate their relative energies, and determine electronic properties such as orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. These calculations would provide insight into the molecule's kinetic stability and potential sites for nucleophilic or electrophilic attack. While DFT has been used to study related molecules like hexa-ferrocenylated 1,3,5-triphenylbenzene (B1329565) to understand molecular design and binding modes, specific studies on 1,3,5-triphenylhexane are not documented. nih.gov

Semi-Empirical Methods

Semi-empirical methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are significantly faster, allowing for the study of larger systems or a more extensive exploration of a molecule's potential energy surface. For 1,3,5-triphenylhexane, methods like AM1 or PM7 could be used for a preliminary conformational search to identify low-energy structures before applying more rigorous computational techniques.

Molecular Dynamics Simulations for Conformational Sampling

Due to the flexible nature of its hexane (B92381) backbone and the rotational freedom of the three phenyl groups, 1,3,5-triphenylhexane can adopt a multitude of conformations. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a powerful tool for exploring the conformational landscape of such flexible molecules.

An MD simulation of 1,3,5-triphenylhexane, either in the gas phase or in a solvent, would reveal the preferred spatial arrangements of the phenyl groups and the dynamics of their interconversion. This approach can identify the most stable conformers, calculate the energy barriers between them, and provide a statistical distribution of the conformations present at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical properties. While MD simulations have been used to study the conformational behavior of related structures like phenylcyclohexane (B48628) and high-phenyl polysiloxanes, no such studies have been published for 1,3,5-triphenylhexane. researchgate.netnih.gov

Force Field Development and Validation for 1,3,5-Triphenylhexane Systems

Molecular dynamics simulations rely on a set of parameters known as a force field to define the potential energy of the system as a function of its atomic coordinates. For accurate simulations, a well-validated force field is essential. Standard force fields like AMBER, CHARMM, or OPLS may provide a reasonable starting point for 1,3,5-triphenylhexane.

However, for high-accuracy predictions, it might be necessary to develop and validate specific parameters for this molecule. This process typically involves fitting force field parameters (e.g., for bond stretching, angle bending, and torsional potentials) to reproduce high-level quantum chemical calculations or experimental data. The validation step would involve running MD simulations and comparing computed properties, such as density or heat of vaporization, against experimental values to ensure the force field's reliability. The development of bespoke force fields is a complex process, and there is no indication in the literature that this has been undertaken for 1,3,5-triphenylhexane.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra or identifying unknown compounds.

For 1,3,5-triphenylhexane, quantum chemical calculations could predict its vibrational (infrared and Raman) spectra. By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data, such as the Fourier-transform infrared (FTIR) spectrum available in the NIST Chemistry WebBook, to confirm the structure and assign vibrational modes. nist.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR spectra. Time-dependent DFT (TD-DFT) could also be used to predict electronic excitations and simulate a UV-Vis absorption spectrum. While theoretical predictions of spectra are a common application of computational chemistry, specific studies detailing these predictions for 1,3,5-triphenylhexane are absent from the literature. sci-hub.se

Derivatization and Functionalization of 1,3,5 Triphenylhexane

Synthetic Strategies for Functional Group Incorporation

Synthetic modifications of the 1,3,5-triphenylbenzene (B1329565) framework predominantly target the electron-rich aromatic rings.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions used to functionalize the phenyl rings of 1,3,5-triphenylbenzene. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In this molecule, there are twelve activated positions available for electrophilic attack, distributed among the central and peripheral rings. sci-hub.se

Studies have demonstrated that the orientation of substitution is highly dependent on the specific reaction conditions and the nature of the electrophile. sci-hub.se Key examples of EAS reactions on 1,3,5-triphenylbenzene include nitration and acetylation.

Nitration: The reaction of 1,3,5-triphenylbenzene with nitrating agents results in a mixture of isomers. A quantitative study revealed that substitution occurs on both the central and peripheral rings, yielding three primary products: 2-nitro-1,3,5-triphenylbenzene (from central ring substitution), 1-(o-nitrophenyl)-3,5-diphenylbenzene (from peripheral ring ortho substitution), and 1-(p-nitrophenyl)-3,5-diphenylbenzene (from peripheral ring para substitution). sci-hub.se

Acetylation: In contrast to nitration, the aluminum chloride-catalyzed acetylation of 1,3,5-triphenylbenzene demonstrates high regioselectivity. The reaction exclusively yields the peripheral-ring para isomer, 1-(p-acetylphenyl)-3,5-diphenylbenzene. This high degree of selectivity is attributed to the significant steric hindrance at the central and ortho positions, which prevents the bulky acetyl group from attacking these sites. sci-hub.se

| Reaction | Product | Position of Substitution | Yield (%) |

|---|---|---|---|

| Nitration | 2-Nitro-1,3,5-triphenylbenzene | Central Ring | 62% |

| 1-(o-Nitrophenyl)-3,5-diphenylbenzene | Peripheral Ring (ortho) | 23% | |

| 1-(p-Nitrophenyl)-3,5-diphenylbenzene | Peripheral Ring (para) | 15% | |

| Acetylation | 1-(p-Acetylphenyl)-3,5-diphenylbenzene | Peripheral Ring (para) | ~100% (of isolated product) |

The molecular structure of 1,3,5-triphenylbenzene consists entirely of aromatic rings and does not possess an aliphatic hexane (B92381) backbone. Therefore, functionalization strategies are directed towards the modification of the central and peripheral phenyl rings as described above.

Catalytic Systems for Selective Derivatization

The choice of catalyst is crucial for controlling the outcome of derivatization reactions.

Lewis Acids: In Friedel-Crafts reactions, such as the acetylation of 1,3,5-triphenylbenzene, a Lewis acid catalyst like aluminum chloride (AlCl₃) is essential. It functions by activating the acyl halide, generating a more potent electrophile (the acylium ion) that can then be attacked by the aromatic ring. sci-hub.se

Acidified Bentonite (B74815) Clay: An acidified bentonite clay has been utilized as a catalyst in the condensation reaction of substituted acetophenones to yield 1,3,5-triphenylbenzene derivatives. This heterogeneous catalyst facilitates the reaction, leading to the formation of triphenylbenzenes, β-methylchalcones, and 2,4,6-triarylpyrylium salts. scielo.org.mx

Copper(II) Chloride: CuCl₂ has been demonstrated as an effective and inexpensive Lewis acid catalyst for the self-condensation of acetophenones to produce 1,3,5-triphenylbenzene and its derivatives. The Cu²⁺ ion acts as a good electron transfer oxidative reagent, promoting the trimerization reaction. sapub.org

Magnetic Metal-Organic Frameworks (MOFs): Advanced catalytic systems, such as magnetic MIL-101-SO₃H composites, have been explored for the synthesis of 1,3,5-triphenylbenzene motifs, highlighting the ongoing development of novel catalysts for these transformations. researchgate.net

Chemo- and Regioselectivity in Functionalization Reactions

Chemo- and regioselectivity are governed by a combination of electronic and steric factors. In the electrophilic substitution of 1,3,5-triphenylbenzene, the phenyl substituents are activating groups, directing incoming electrophiles to the ortho and para positions.

The observed product distribution in nitration highlights these competing influences. The formation of a significant amount of the central-ring substitution product (62%) indicates that its electronic activation is a major factor. However, the formation of peripheral-ring products (23% ortho and 15% para) shows that these positions are also competitive. sci-hub.se

The remarkable difference in regioselectivity between nitration and acetylation underscores the importance of steric hindrance. The small size of the nitronium ion (NO₂⁺) allows it to access the more sterically crowded central ring positions. In contrast, the much larger acetyl electrophile is effectively blocked from attacking the central ring and the ortho positions of the peripheral rings, leading to exclusive substitution at the sterically accessible para position. sci-hub.se

| Substitution Site | Isomer Type | Relative Yield | Governing Factors |

|---|---|---|---|

| Central Ring (Position 2) | Central | 62% | High electronic activation |

| Peripheral Ring (ortho) | Peripheral | 23% | Electronic activation, moderate steric hindrance |

| Peripheral Ring (para) | Peripheral | 15% | Electronic activation, low steric hindrance |

Synthesis of Structural Analogs and Homologs

Structural analogs of 1,3,5-triphenylbenzene are commonly synthesized via the acid- or base-catalyzed trimerization of substituted acetophenones. sapub.orggoogle.com This method allows for the incorporation of a wide variety of functional groups onto the peripheral phenyl rings by simply choosing the appropriately substituted acetophenone (B1666503) as the starting material.

For example, using 4'-methylacetophenone (B140295) in the presence of an acidified clay catalyst yields 1,3,5-tris(4-methylphenyl)benzene. scielo.org.mx Similarly, the self-condensation of 2-acetonaphthalene catalyzed by CuCl₂ produces 1,3,5-tris(2-naphthyl)benzene. sapub.org This synthetic versatility enables the creation of a broad library of C3-symmetric molecules with tailored properties. Patent literature describes general methods for reacting various acetophenone compounds (where the phenyl ring can be substituted with alkyl, aryl, halogen, alkoxy, amino, or trifluoromethyl groups) to obtain the corresponding 1,3,5-triarylbenzene derivatives in good yields. google.com

| Starting Ketone | Resulting Analog | Reference |

|---|---|---|

| Acetophenone | 1,3,5-Triphenylbenzene | sapub.org |

| 3'-Methylacetophenone | 1,3,5-Tris(3-methylphenyl)benzene | scielo.org.mx |

| 4'-Methylacetophenone | 1,3,5-Tris(4-methylphenyl)benzene | scielo.org.mx |

| 2-Acetonaphthalene | 1,3,5-Tris(2-naphthyl)benzene | sapub.org |

Role of 1,3,5 Triphenylhexane in Polymer Science and Oligomer Studies

A Polystyrene Mimic in Degradation Research: Unlocking Pathways to Better Recycling

The study of polystyrene degradation is paramount for understanding its environmental fate and developing effective recycling strategies. Due to the complexity of the long polymer chains in polystyrene, researchers often turn to smaller, more manageable model compounds that represent a segment of the polymer. 1,3,5-Triphenylhexane has been identified as a suitable model for these investigations.

Comparison of Degradation Pathways with Polystyrene

Research utilizing 1,3,5-triphenylhexane as a model compound has been instrumental in elucidating the reaction mechanisms of polystyrene degradation. Experiments involving this model compound have helped to propose mechanisms that include the elimination of phenyl groups and the subsequent decomposition of the resulting polymeric carbonium ions through a process known as β-scission. This process leads to a reduction in the molecular weight of the polymer.

The thermal degradation of polystyrene yields a complex mixture of products, including the monomer styrene (B11656), as well as various dimers and trimers. Notably, styrene trimers like 2,4,6-triphenyl-1-hexene (B99896) and 1,3,5-triphenylcyclohexane (B1215471) have been identified as significant products in both thermal and biological degradation studies of polystyrene. researchgate.net The formation of these oligomers is a key aspect of the degradation process.

Implications for Polymer Recycling Strategies

Understanding the degradation pathways of polystyrene through model compounds like 1,3,5-triphenylhexane has direct implications for improving polymer recycling strategies. Pyrolysis, a common chemical recycling method, involves the thermal degradation of plastic waste in the absence of oxygen to produce valuable chemicals. The distribution of products from pyrolysis, including valuable monomers and less desirable oligomers, is highly dependent on reaction conditions such as temperature and the presence of catalysts.

By studying the degradation of model compounds, researchers can better predict and control the product distribution during polystyrene pyrolysis. For instance, it has been observed that acid-catalyzed degradation tends to yield more alkylaromatic compounds, while base-catalyzed processes favor the recovery of the styrene monomer. This knowledge is crucial for optimizing recycling processes to maximize the yield of valuable feedstocks for the production of new polymers, thereby contributing to a more circular economy for plastics.

Insights into Oligomerization and the Formation of Higher Triphenylalkanes

Styrene oligomers, including dimers and trimers, are known byproducts of the styrene polymerization process and are also formed during the degradation of polystyrene. nih.gov These oligomers can be present as residual components in polystyrene-based materials. researchgate.net

The analysis of these oligomers is important for several reasons. In the context of food contact materials, for example, there is interest in the potential for these substances to migrate from packaging into food. Studies have identified various styrene trimers, including isomers of 1,3,5-triphenylcyclohexane, in extracts from polystyrene food packaging. researchgate.net The formation of these trimers and other oligomers is a fundamental aspect of both styrene polymerization and polystyrene degradation. While the presence of 1,3,5-triphenylhexane and its isomers is documented, further research is needed to fully understand the specific pathways of their formation and their potential to form even higher molecular weight triphenylalkanes under various conditions.

A Tool for Understanding Chain Transfer Mechanisms in Polymerization

Chain transfer is a critical reaction in polymerization that controls the molecular weight of the resulting polymer. It involves the termination of a growing polymer chain and the initiation of a new one. The efficiency of this process is quantified by the chain transfer constant.

While specific studies detailing the use of 1,3,5-triphenylhexane to directly measure chain transfer constants in styrene polymerization are not prevalent in the readily available literature, the analysis of oligomers formed during polymerization provides indirect insights into these mechanisms. The formation of specific oligomeric structures can be indicative of particular chain transfer events. A deeper understanding of the formation of compounds like 1,3,5-triphenylhexane during polymerization could therefore contribute to a more comprehensive model of chain transfer processes in styrene systems.

Applications in Characterizing Polymer Architecture and Distributions

The architecture of a polymer, including its molecular weight distribution and branching, significantly influences its physical and mechanical properties. The analysis of oligomers, such as 1,3,5-triphenylhexane and other styrene trimers, which can be considered as very short polymer chains, provides a window into the initial stages of polymerization and the factors that control the resulting polymer architecture.

By studying the distribution and structure of these low molecular weight species, researchers can gain valuable information about the relative rates of initiation, propagation, and termination (including chain transfer) reactions. This information is essential for developing kinetic models that can predict and control the final polymer architecture. While the direct application of 1,3,5-triphenylhexane as a standalone tool for characterizing the architecture of high molecular weight polystyrene is not a standard technique, its role as a component of the oligomeric fraction makes its analysis a valuable part of a comprehensive characterization of polystyrene materials.

Potential As a Synthetic Building Block and Material Precursor

Role in the Synthesis of Functionalized Oligomers and Polymers

While direct polymerization of 1,3,5-Triphenylhexane is not a common application, its structure is highly suitable for incorporation into oligomers and polymers, either as part of the main chain or as a pendant group. When integrated as a pendant group, the three phenyl moieties can significantly influence the polymer's physical properties.

By analogy with well-studied polymers like polystyrene, the presence of bulky pendant phenyl groups is known to be key to its material properties. britannica.com These large groups restrict the rotation of the polymer chains and prevent them from packing into dense, ordered crystalline structures. britannica.com This results in amorphous materials that are often transparent. Similarly, incorporating the 1,3,5-triphenylhexane unit as a side group would be expected to produce amorphous polymers with a high glass transition temperature (Tg) because the bulky nature of the group would hinder chain mobility. wikipedia.org

Research on polystyrene-based polymers has shown that pendant phenyl rings tend to orient themselves at the surface of a polymer film, a factor that is critical for controlling surface properties like wetting and adhesion. nih.govacs.org The orientation is influenced by the size and nature of any functional groups attached to the phenyl rings. nih.gov Therefore, a polymer functionalized with 1,3,5-triphenylhexane could be designed to have specific surface characteristics.

Key Predicted Effects of 1,3,5-Triphenylhexane Incorporation in Polymers:

| Property | Expected Influence | Rationale |

| Crystallinity | Decrease | Bulky phenyl groups disrupt regular chain packing, favoring an amorphous structure. britannica.com |

| Glass Transition Temp. (Tg) | Increase | Steric hindrance from the large side groups restricts polymer chain movement. wikipedia.org |

| Thermal Stability | Increase | The inherent stability of aromatic rings contributes to the overall thermal resistance of the material. |

| Solubility | Modified | The hydrophobic phenyl groups will influence solubility in organic solvents. |

| Surface Properties | Tailorable | Phenyl groups can create specific orientations at polymer-air or polymer-substrate interfaces. acs.org |

Analogies to Other Triphenylalkanes as Building Blocks for Complex Molecules

The potential of 1,3,5-Triphenylhexane as a molecular building block can be understood by drawing parallels with other triphenylalkanes, such as triphenylmethane (B1682552) and 1,1,1-triphenylethane. These molecules are valued in synthesis for the steric bulk and structural rigidity conferred by their three phenyl rings.

The triphenylmethyl group, often called the trityl group, is a prime example. It is used to create stable molecular glasses—amorphous solids that lack a crystalline structure. rsc.orgresearchgate.net Attaching trityl groups to molecules that would otherwise crystallize disrupts intermolecular packing, forcing the material into a glassy state. researchgate.net This principle is crucial in the development of materials for applications like nonlinear optics. rsc.org

1,3,5-Triphenylhexane offers a unique variation on this theme. Unlike triphenylmethane where all three phenyl groups are attached to a single carbon, the phenyl groups in 1,3,5-triphenylhexane are distributed along a flexible hexane (B92381) chain. This structural difference provides greater conformational freedom and a different spatial arrangement of the aromatic rings, which could be exploited to design materials with novel mechanical or optical properties.

Comparison of Triphenylalkane Building Blocks:

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| 1,3,5-Triphenylhexane | C₂₄H₂₆ | 314.47 | Phenyl groups distributed on a flexible C6 chain. chemspider.comnih.gov |

| Triphenylmethane | C₁₉H₁₆ | 244.33 | Three phenyl groups on a single central carbon (methine). wikipedia.org |

| 1,1,1-Triphenylethane | C₂₀H₁₈ | 258.36 | Three phenyl groups on a single carbon adjacent to a methyl group. nih.gov |

Considerations for Integration into Advanced Materials

The integration of 1,3,5-triphenylhexane or its derivatives into advanced materials hinges on the unique combination of properties it can impart. The presence of multiple phenyl groups serves as a robust scaffold that can enhance thermal stability and create a high free volume, which is advantageous for applications like gas separation membranes. Polymers with bulky, rigid structures are known to exhibit good performance in separating gases because the inefficient chain packing creates microscopic voids that can selectively filter molecules. acs.org

Furthermore, the three phenyl rings act as handles that can be chemically modified. By introducing specific functional groups onto these rings, the properties of the resulting material can be precisely tuned. For example, adding polar groups could improve adhesion or alter the material's dielectric properties, while attaching chromophores could lead to the development of new optical or sensor materials. This versatility makes 1,3,5-triphenylhexane a promising platform for creating polymers with tailored performance characteristics for specialized applications.

Exploration of its Derivatives in Supramolecular Chemistry

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net The 1,3,5-triphenylhexane structure is an excellent candidate for designing molecules capable of self-assembly.

While underivatized 1,3,5-triphenylhexane has limited capacity for strong, specific intermolecular interactions, its phenyl rings can be functionalized to create derivatives that act as building blocks for supramolecular structures. By strategically adding functional groups that can act as hydrogen bond donors or acceptors, or groups that enhance π-π stacking, it is possible to program these molecules to assemble into well-defined, higher-order architectures.

This concept is well-established with derivatives of triphenylmethane, which form the basis of many synthetic dyes and pH indicators. slideshare.net These dyes function because of the electronic properties of the core structure, which are modulated by attached functional groups. slideshare.net Similarly, functionalized 1,3,5-triphenylhexane derivatives could be designed to recognize and bind to specific guest molecules, leading to applications in chemical sensing or molecular recognition.

Potential Functional Groups for Supramolecular Derivatives:

| Functional Group | Potential Interaction | Resulting Supramolecular Application |

| Hydroxyl (-OH) | Hydrogen Bonding | Formation of networks, host-guest complexes. |

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Dimer formation, assembly into tapes or sheets. |

| Amine (-NH₂) | Hydrogen Bonding | Anion recognition, pH-responsive systems. |

| Nitro (-NO₂) | π-π Stacking, Dipole Interactions | Assembly with electron-rich aromatic molecules. |

| Pyridyl | Metal Coordination, H-Bonding | Formation of metallo-supramolecular cages or polymers. |

Future Research Directions for 1,3,5 Triphenylhexane

Development of Novel Stereoselective Synthetic Strategies

The carbon backbone of 1,3,5-triphenylhexane contains multiple stereocenters, giving rise to a number of possible stereoisomers. To date, its synthesis is often a byproduct of styrene (B11656) oligomerization, with little emphasis on stereocontrol. A significant future research direction lies in the development of novel synthetic strategies that can afford specific stereoisomers of 1,3,5-triphenylhexane with high selectivity.

Future efforts could focus on:

Asymmetric Catalysis: The application of chiral catalysts, such as those based on transition metals with chiral ligands, could enable the enantioselective or diastereoselective synthesis of 1,3,5-triphenylhexane. This would allow for the isolation and study of individual stereoisomers, which may possess unique physical and chemical properties.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials could provide a pathway to specific stereoisomers of 1,3,5-triphenylhexane through a series of well-defined stereospecific reactions.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in stereoselective synthesis. The development of organocatalytic methods for the controlled oligomerization of styrene or related precursors could offer a metal-free route to chiral 1,3,5-triphenylhexane derivatives.

The successful development of such stereoselective strategies would not only provide access to pure stereoisomers but also pave the way for investigating the influence of stereochemistry on the material properties of 1,3,5-triphenylhexane-containing systems.

Deeper Mechanistic Understanding of Catalytic Processes

The formation of 1,3,5-triphenylhexane is often associated with acid-catalyzed oligomerization of styrene. However, a detailed mechanistic understanding of the catalytic processes leading to its formation, particularly with regard to controlling selectivity and stereochemistry, is lacking. Future research should aim to elucidate these mechanisms in greater detail.

Key areas for investigation include:

In-situ Spectroscopic Studies: Employing techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the reaction intermediates and transition states involved in the catalytic formation of 1,3,5-triphenylhexane.

Kinetic Modeling: Detailed kinetic studies can help to unravel the reaction pathways and identify the rate-determining steps, providing valuable insights for optimizing reaction conditions to favor the formation of the desired product.

Catalyst Structure-Activity Relationships: A systematic investigation of how the structure and properties of the catalyst (e.g., Lewis or Brønsted acidity, steric hindrance) influence the reaction outcome will be crucial for the rational design of more efficient and selective catalysts.

A deeper mechanistic understanding will be instrumental in transitioning the synthesis of 1,3,5-triphenylhexane from a serendipitous byproduct to a controlled and predictable chemical transformation.

Advanced Computational Modeling for Predictive Insights

Computational chemistry offers a powerful toolkit for gaining predictive insights into the structure, properties, and reactivity of molecules like 1,3,5-triphenylhexane. To date, comprehensive computational studies on this specific molecule are scarce. Future research in this area could provide valuable guidance for experimental work.

Potential computational studies could include:

Conformational Analysis: 1,3,5-Triphenylhexane is a flexible molecule with multiple rotatable bonds. A thorough conformational analysis using methods like density functional theory (DFT) can identify the most stable conformers and predict their relative populations. This information is crucial for understanding its physical properties and interactions with other molecules.

Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of different synthetic routes to 1,3,5-triphenylhexane. This can help in identifying the most energetically favorable pathways and in designing catalysts that can steer the reaction towards the desired product.

Prediction of Properties: Quantum mechanical calculations can be employed to predict various properties of 1,3,5-triphenylhexane and its derivatives, such as their electronic structure, spectroscopic signatures, and potential for intermolecular interactions. This can aid in identifying potential applications for these molecules.

The synergy between advanced computational modeling and experimental validation will be key to accelerating the exploration of 1,3,5-triphenylhexane's chemical space.

Exploration of Functionalized 1,3,5-Triphenylhexane for Specific Applications

While 1,3,5-triphenylhexane itself has seen limited application, the introduction of functional groups onto its phenyl rings or aliphatic backbone could unlock a wide range of new functionalities and applications. This represents a significant and largely untapped area for future research.

Promising avenues for exploration include:

Materials Science: Functionalization with polymerizable groups could allow for the incorporation of the 1,3,5-triphenylhexane motif into polymers, potentially imparting unique thermal, mechanical, or optical properties. Its rigid and bulky structure could be exploited to create materials with high glass transition temperatures or specific porous architectures.

Luminescent Materials: The introduction of chromophoric or fluorophoric moieties could lead to the development of novel luminescent materials with potential applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Liquid Crystals: The elongated and rigid nature of the 1,3,5-triphenylhexane core, when appropriately functionalized with mesogenic groups, could lead to the formation of new liquid crystalline materials with interesting phase behaviors.

Catalysis: Attaching catalytically active sites to the 1,3,5-triphenylhexane scaffold could result in new catalysts with unique steric and electronic properties, potentially influencing the selectivity of chemical reactions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3,5-Triphenylhexane, and how are they experimentally determined?

- Methodological Answer : Key properties include density (1.01 g/cm³), boiling point (418.1°C at 760 mmHg), and molecular weight (314.46 g/mol). These are determined via gas chromatography-mass spectrometry (GC-MS) for volatility analysis, pycnometry for density, and differential scanning calorimetry (DSC) for thermal stability. NMR spectroscopy (¹H/¹³C) confirms molecular structure, while X-ray crystallography resolves stereochemistry in crystalline phases .

Q. How can researchers synthesize 1,3,5-Triphenylhexane with high purity and yield?

- Methodological Answer : A Friedel-Crafts alkylation approach is commonly used, reacting hexane derivatives with benzene in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol. Purity is validated via HPLC (>98% peak area) and melting point consistency (literature comparison) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in degradation kinetics data for 1,3,5-Triphenylhexane in soil systems?

- Methodological Answer : Discrepancies in degradation rates may arise from soil microbiota variability. To address this:

- Conduct microcosm studies with controlled bacterial communities (e.g., Pseudomonas spp. or Rhodococcus spp.) under anaerobic/aerobic conditions.

- Use isotopic labeling (¹⁴C) to track mineralization pathways via liquid scintillation counting .

- Apply denaturing gradient gel electrophoresis (DGGE) and 16S rDNA sequencing to correlate degradation rates with dominant microbial taxa .

Q. How can computational methods predict the photostability and oxidative degradation pathways of 1,3,5-Triphenylhexane?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to identify vulnerable bonds (e.g., C–C or C–H) under UV exposure.

- Simulate reaction pathways using Gaussian or ORCA software, focusing on radical intermediates and transition states.

- Validate predictions via experimental FTIR and GC-MS to detect degradation byproducts (e.g., phenyl ketones or aldehydes) .

Q. What analytical techniques differentiate between structural isomers of triphenylhexane derivatives?

- Methodological Answer :

- Use 2D NMR (COSY, NOESY) to distinguish substituent positions on the hexane backbone.

- Compare fragmentation patterns in high-resolution mass spectrometry (HR-MS) with theoretical isotopic distributions.

- Employ X-ray diffraction for unambiguous stereochemical assignment in crystalline samples .

Q. How does 1,3,5-Triphenylhexane interact with lipid bilayers or synthetic membranes in biophysical studies?

- Methodological Answer :

- Utilize fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes.

- Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to model insertion energetics and bilayer disruption.

- Validate via differential scanning calorimetry (DSC) to detect phase transitions in lipid vesicles .

Contradictions and Recommendations

- Contradiction : and suggest RDX (a structurally distinct nitroamine) does not reduce bacterial diversity in soil, but extrapolation to 1,3,5-Triphenylhexane requires caution due to differing functional groups.

- Recommendation : Perform comparative studies using soil microcosms spiked with 1,3,5-Triphenylhexane and analyze via DGGE/RFLP to assess community resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.